![molecular formula C13H8Cl2N2O2S B13904291 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke–Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This method is advantageous due to its efficiency and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as copper(II) salts, can enhance the reaction rate and selectivity . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
化学反应分析
Types of Reactions
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro groups can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrrolidine Derivatives: These compounds are known for their versatility in drug discovery and their ability to interact with various biological targets.
Uniqueness
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and material science.
属性
分子式 |
C13H8Cl2N2O2S |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
6-chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-2-1-3-11(8-10)20(18,19)17-7-6-9-4-5-12(15)16-13(9)17/h1-8H |
InChI 键 |
JSLBVALGIANNCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
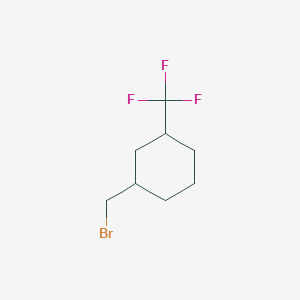
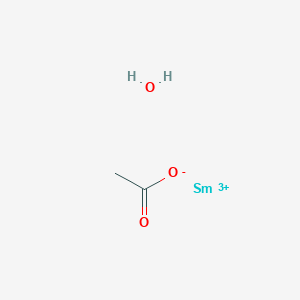
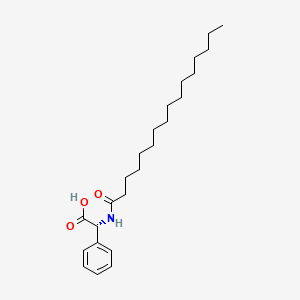
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
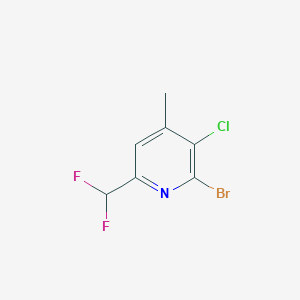
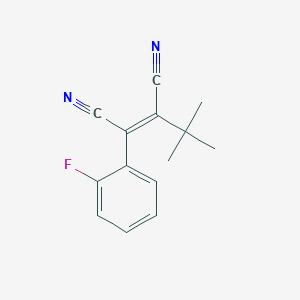
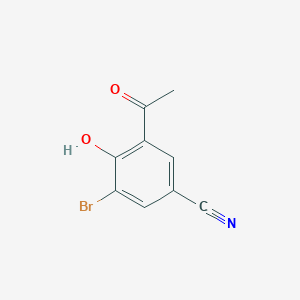
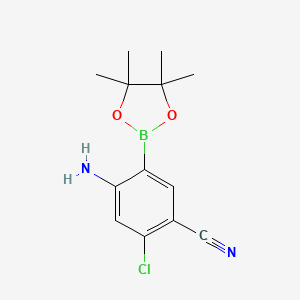

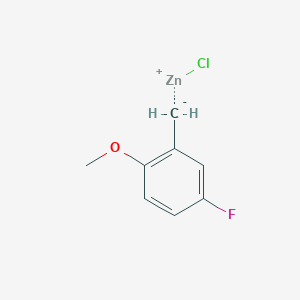
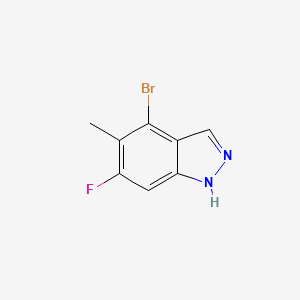
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
